![molecular formula C15H16N2O B7515566 N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)
N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide, also known as CX546, is a compound that belongs to the family of AMPA receptor positive allosteric modulators. It has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide works by binding to the AMPA receptor and modulating its activity. The AMPA receptor is a type of glutamate receptor that is involved in the transmission of signals between neurons. By modulating the activity of the AMPA receptor, N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide enhances the transmission of signals between neurons, which leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. For instance, it has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. It has also been shown to increase the release of dopamine, which is a neurotransmitter that is involved in motivation and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide is that it has a high degree of selectivity for the AMPA receptor, which means that it does not have significant effects on other neurotransmitter systems. Additionally, N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a good safety profile in animal studies. However, one limitation of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are a number of future directions for research on N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide. One potential direction is to investigate its potential use in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research could be done to optimize the dosing and administration of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide in order to maximize its efficacy and minimize any potential side effects. Finally, research could be done to develop more potent and selective AMPA receptor modulators that could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide involves the reaction of 4-(cyanomethyl)benzylamine with cyclohex-3-ene-1-carboxylic acid, which is then followed by a series of purification steps. The yield of the synthesis process is generally high, which makes it a cost-effective method for producing N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been extensively studied for its potential use in treating various neurological disorders. For instance, it has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to improve working memory and attention in healthy human volunteers. Additionally, N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been studied for its potential use in treating schizophrenia, where it has been shown to improve cognitive function and reduce negative symptoms.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-11-10-12-6-8-14(9-7-12)17-15(18)13-4-2-1-3-5-13/h1-2,6-9,13H,3-5,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJUNBMNFVERKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.